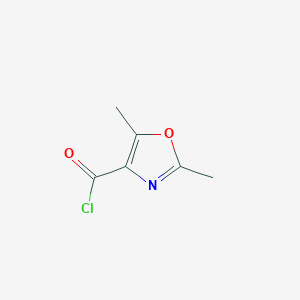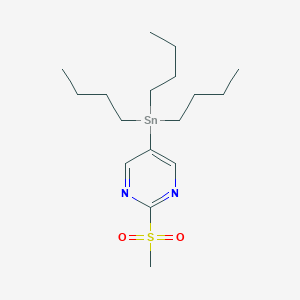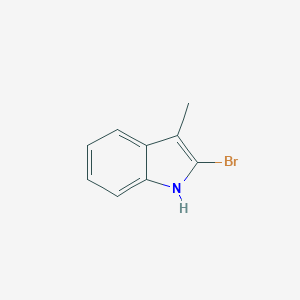![molecular formula C9H8ClNO4 B174742 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid CAS No. 148703-26-8](/img/structure/B174742.png)
8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both a benzene ring and a dioxin ring, making it structurally unique.
Mécanisme D'action
The mechanism of action of 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid varies depending on the application. In the field of medicinal chemistry, it has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of various signaling pathways. In the field of materials science, it exhibits unique optical and electronic properties due to its unique structure.
Biochemical and Physiological Effects:
8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid has been shown to have various biochemical and physiological effects. In the field of medicinal chemistry, it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-infective properties. Furthermore, it has been shown to have low toxicity, making it a promising drug candidate. In the field of materials science, it exhibits unique optical and electronic properties, making it suitable for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid in lab experiments include its unique structure, low toxicity, and potential applications in various fields. However, the limitations include the complexity of the synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are numerous future directions for the study of 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid. In the field of medicinal chemistry, further research is needed to fully understand its mechanism of action and to optimize its potential as a drug candidate. In the field of materials science, further research is needed to explore its potential applications in various fields, including optoelectronics and sensing. Furthermore, the synthesis method can be further optimized to increase the yield and purity of the final product.
Méthodes De Synthèse
The synthesis of 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid involves the reaction of 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine with chloroacetic acid in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In addition, it has been studied for its potential use as a fluorescent probe for the detection of biomolecules. Furthermore, it has been investigated for its potential use in the field of materials science, as it exhibits unique optical and electronic properties.
Propriétés
Numéro CAS |
148703-26-8 |
|---|---|
Nom du produit |
8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid |
Formule moléculaire |
C9H8ClNO4 |
Poids moléculaire |
229.62 g/mol |
Nom IUPAC |
5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO4/c10-5-3-4(9(12)13)7-8(6(5)11)15-2-1-14-7/h3H,1-2,11H2,(H,12,13) |
Clé InChI |
KGEWUGWPCVDMCP-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C(=CC(=C2N)Cl)C(=O)O |
SMILES canonique |
C1COC2=C(O1)C(=CC(=C2N)Cl)C(=O)O |
Synonymes |
8-aMino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174662.png)










